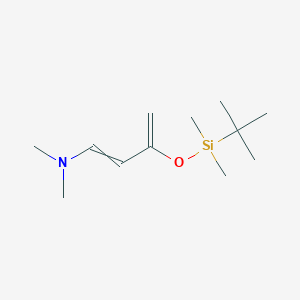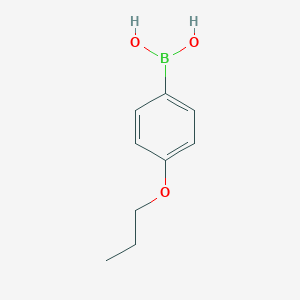
4-Propoxyphenylboronic acid
Descripción general
Descripción
4-Propoxyphenylboronic acid is a type of boronic acid that has the molecular formula C9H13BO3 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
4-Propoxyphenylboronic acid can be used as a reactant in the Suzuki-Miyaura coupling reaction to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst . It can also be used to prepare 1-phenoxy-4-(trifluoromethyl)benzene via oxidative trifluoromethylation using Chan-Lam-type reaction conditions .Molecular Structure Analysis
The molecular weight of 4-Propoxyphenylboronic acid is 180.01 . The ChemSpider ID for this compound is 3655350 .Chemical Reactions Analysis
Boronic acids, including 4-Propoxyphenylboronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
4-Propoxyphenylboronic acid is a solid at 20 degrees Celsius . It has a melting point of 126 degrees Celsius and is soluble in methanol .Aplicaciones Científicas De Investigación
- Scientific Field : Chemistry
- Application Summary : 4-Propoxyphenylboronic acid is used in various areas of research, including the interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications .
- Methods of Application : The specific methods of application can vary widely depending on the specific research context. In general, boronic acids are used in reactions with other compounds under controlled conditions .
- Results or Outcomes : The outcomes of these applications can also vary widely. In sensing applications, for example, the interaction of the boronic acid with other compounds can lead to detectable changes that can be measured .
- Scientific Field : Organic Chemistry
- Application Summary : 4-Propoxyphenylboronic acid is used in the Suzuki-Miyaura reaction with chloroarenes using a (phenylphosphine)palladium catalyst .
- Methods of Application : In the Suzuki-Miyaura reaction, the boronic acid is combined with a chloroarene in the presence of a palladium catalyst .
- Results or Outcomes : The outcome of this reaction is the formation of a biaryl compound .
General Uses
Suzuki-Miyaura Reaction
- Scientific Field : Medicinal Chemistry
- Application Summary : 4-Propoxyphenylboronic acid is used in the synthesis of obovatol derivatives .
- Methods of Application : The specific methods of application can vary widely depending on the specific research context. In general, boronic acids are used in reactions with other compounds under controlled conditions .
- Results or Outcomes : The outcomes of these applications can also vary widely. In this case, the outcome is the formation of obovatol derivatives .
- Scientific Field : Organic Chemistry
- Application Summary : 4-Propoxyphenylboronic acid is used in the preparation of bisaryl substituted thiazoles and oxazoles as selective peroxisome proliferator-activated receptor δ (PPARδ) agonists .
- Methods of Application : The specific methods of application can vary widely depending on the specific research context. In general, boronic acids are used in reactions with other compounds under controlled conditions .
- Results or Outcomes : The outcomes of these applications can also vary widely. In this case, the outcome is the formation of bisaryl substituted thiazoles and oxazoles .
Synthesis of Obovatol Derivatives
Preparation of Bisaryl Substituted Thiazoles and Oxazoles
- Scientific Field : Medicinal Chemistry
- Application Summary : 4-Propoxyphenylboronic acid is used in the synthesis of obovatol derivatives, which have anti-platelet activity .
- Methods of Application : The specific methods of application can vary widely depending on the specific research context. In general, boronic acids are used in reactions with other compounds under controlled conditions .
- Results or Outcomes : The outcomes of these applications can also vary widely. In this case, the outcome is the formation of obovatol derivatives with anti-platelet activity .
- Scientific Field : Biochemistry
- Application Summary : 4-Propoxyphenylboronic acid is used in the preparation of bisaryl substituted thiazoles and oxazoles as selective peroxisome proliferator-activated receptor δ (PPARδ) agonists .
- Methods of Application : The specific methods of application can vary widely depending on the specific research context. In general, boronic acids are used in reactions with other compounds under controlled conditions .
- Results or Outcomes : The outcomes of these applications can also vary widely. In this case, the outcome is the formation of bisaryl substituted thiazoles and oxazoles as selective PPARδ agonists .
Anti-Platelet Activity
Preparation of Selective PPARδ Agonists
Safety And Hazards
Direcciones Futuras
Boronic acids, including 4-Propoxyphenylboronic acid, are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications. They are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Propiedades
IUPAC Name |
(4-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKFEJKZYHYKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403479 | |
| Record name | 4-Propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propoxyphenylboronic acid | |
CAS RN |
186497-67-6 | |
| Record name | 4-Propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Propoxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)
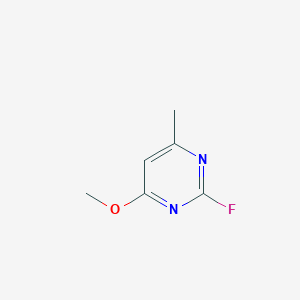
![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)
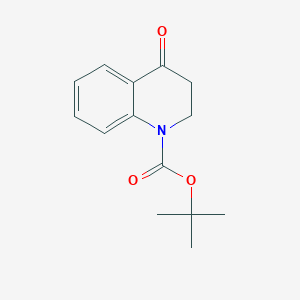
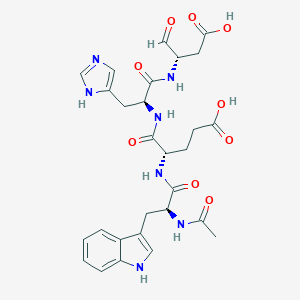
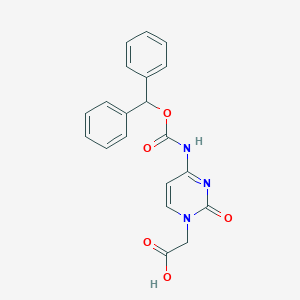
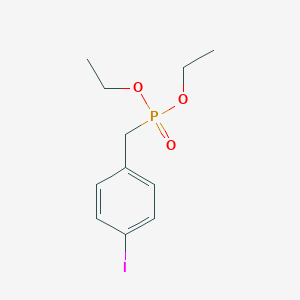
![2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B65140.png)
![2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B65141.png)
![Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B65143.png)
